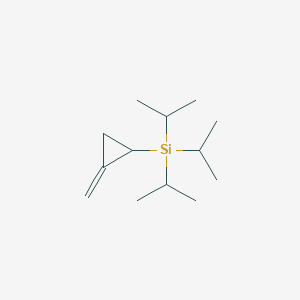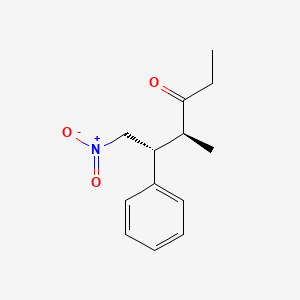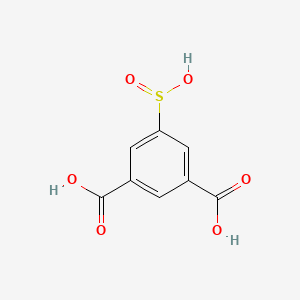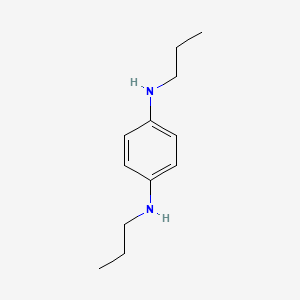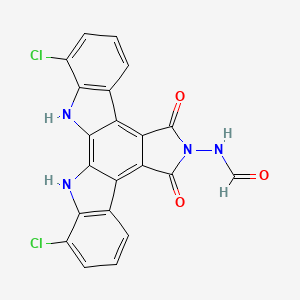
Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-, is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, and they play a crucial role in cell biology . This compound is particularly interesting because of its unique structure, which includes both indole and carbazole elements.
準備方法
The synthesis of indole derivatives, including Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-, typically involves several steps. One common method is the condensation of isatin with o-phenylenediamine, often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Industrial production methods may involve the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .
化学反応の分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like cerium (IV) oxide nanoparticles and reducing agents such as hydrazine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with cerium (IV) oxide nanoparticles can yield products with up to 96% yields .
科学的研究の応用
Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-, has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This compound is also used in the development of new therapeutic agents and in the study of various biological pathways.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-, can be compared with other indole derivatives such as indole-3-acetic acid and indolo[2,3-a]carbazoles . These compounds share similar structural features but differ in their specific biological activities and applications. For example, indole-3-acetic acid is a plant hormone, while indolo[2,3-a]carbazoles are known for their antitumor activity .
特性
CAS番号 |
183747-17-3 |
|---|---|
分子式 |
C21H10Cl2N4O3 |
分子量 |
437.2 g/mol |
IUPAC名 |
N-(5,21-dichloro-12,14-dioxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaen-13-yl)formamide |
InChI |
InChI=1S/C21H10Cl2N4O3/c22-10-5-1-3-8-12-14-15(21(30)27(20(14)29)24-7-28)13-9-4-2-6-11(23)17(9)26-19(13)18(12)25-16(8)10/h1-7,25-26H,(H,24,28) |
InChIキー |
WFSBQRYDVUZTAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC=O)C6=C(N4)C(=CC=C6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


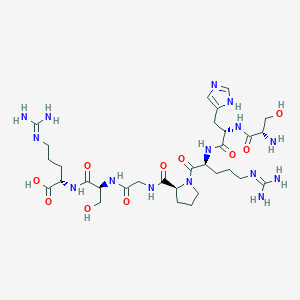
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
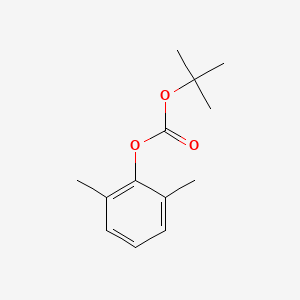
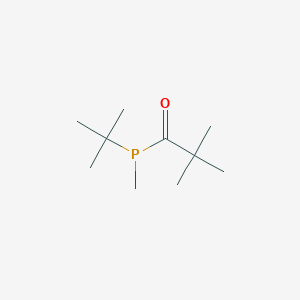
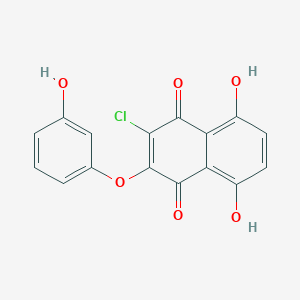
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
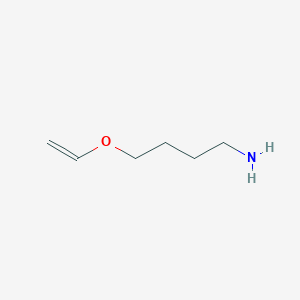
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)
